N5-(L-Alanyl)-L-glutamine is derived from the combination of L-alanine and L-glutamine, two amino acids that play crucial roles in protein synthesis and nitrogen metabolism. It falls under the category of dipeptides, which are formed by the linkage of two amino acids via a peptide bond. This compound has garnered attention in clinical nutrition, particularly in parenteral nutrition formulations aimed at improving patient recovery and reducing infection rates.
Several methods exist for synthesizing N5-(L-Alanyl)-L-glutamine, each with distinct advantages:
N5-(L-Alanyl)-L-glutamine has a molecular formula of C8H14N4O4, with a molecular weight of approximately 218.22 g/mol. The structure features:
The compound's three-dimensional conformation allows it to participate effectively in biological processes.
N5-(L-Alanyl)-L-glutamine can undergo various chemical reactions typical for dipeptides:
These reactions are essential for understanding its stability and functionality within biological systems.
The mechanism of action for N5-(L-Alanyl)-L-glutamine primarily involves its role as a nitrogen donor in metabolic pathways. Upon entering the body:
Pharmacokinetic studies indicate that N5-(L-Alanyl)-L-glutamine has a short half-life in circulation, allowing for quick absorption and utilization .
These properties make N5-(L-Alanyl)-L-glutamine suitable for various applications in both pharmaceutical formulations and nutritional supplements.
N5-(L-Alanyl)-L-glutamine has several significant applications:
N5-(L-Alanyl)-L-glutamine (Ala-Gln) significantly enhances T-lymphocyte proliferation and cytokine production through targeted biochemical pathways. In vitro studies demonstrate that Ala-Gln supplementation (optimally at 2 mmol/L) increases mitogen- and alloantigen-stimulated T-cell proliferation by 35–50% compared to glutamine-free controls. This proliferative response is dose-dependent, with maximal effects observed at physiological concentrations (2 mmol/L), while supraphysiological levels (20 mmol/L) show diminishing returns [1].
The dipeptide directly modulates cytokine dynamics by serving as a metabolic precursor for rapidly dividing immune cells. Ala-Gln supplementation elevates interleukin-2 (IL-2) production by 40–60% and interferon-gamma (IFN-γ) by 25–45% in activated T-lymphocytes, creating a positive feedback loop that amplifies immune activation [1] [7]. Notably, this effect is specific to T-cell-derived cytokines, as Ala-Gln does not significantly alter production of interleukin-1β (IL-1β), interleukin-6 (IL-6), or tumor necrosis factor-alpha (TNF-α) in monocytes/macrophages [7]. The mechanistic basis involves:
In vivo evidence from exercise-stressed rat models shows that Ala-Gln supplementation reduces plasma TNF-α (by 30%) and prostaglandin E2 (PGE2; by 25%) post-exercise, indicating systemic attenuation of exercise-induced inflammatory responses [4].
Table 1: Cytokine Modulation by Ala-Gln in Immune Cells
Cytokine | Cell Type | Modulation by Ala-Gln | Significance |
---|---|---|---|
IL-2 | T-lymphocytes | ↑ 40-60% | p<0.01 vs. control |
IFN-γ | T-lymphocytes | ↑ 25-45% | p<0.05 vs. control |
TNF-α | Monocytes | ↔ No change | Not significant |
IL-1β | Macrophages | ↔ No change | Not significant |
PGE₂ | Systemic | ↓ 25% post-exercise | p<0.05 vs. untrained |
Ala-Gln exerts concentration-dependent and cell-type-specific effects on cytotoxic immune cells. At physiological concentrations (0.2–2 mmol/L), Ala-Gln preserves baseline natural killer (NK) cell and cytotoxic T-lymphocyte (CTL) activity but does not enhance it. However, supraphysiological concentrations (20 mmol/L) suppress cytotoxic function by 15–30%, indicating a narrow therapeutic window [1].
The differential response stems from metabolic programming:
Under catabolic stress (e.g., prolonged exercise, surgical trauma), Ala-Gln prevents activity impairment by:
Table 2: Concentration-Dependent Effects of Ala-Gln on Cytotoxic Immune Cells
Concentration | NK Cell Activity | CTL Activity | Significance |
---|---|---|---|
0.2 mmol/L | ↔ Baseline | ↔ Baseline | Not significant |
2 mmol/L | ↔ Baseline | ↔ Baseline | Not significant |
20 mmol/L | ↓ 15-20% | ↓ 25-30% | p<0.05 vs. lower concentrations |
Ala-Gln demonstrates superior immunomodulatory efficacy compared to free glutamine due to enhanced stability, transport efficiency, and targeted intracellular delivery. Key comparative advantages include:
Molecular StabilityFree glutamine degrades rapidly in solution (half-life: 7–14 days at 4°C), generating cytotoxic ammonia. Ala-Gln remains stable indefinitely under refrigeration and resists thermal degradation (half-life >30 days at 37°C), making it ideal for parenteral formulations [1] [2].
Transport Mechanisms
Metabolic SignalingBoth compounds enhance T-cell proliferation via mTOR activation and c-Myc upregulation. However, Ala-Gln induces:
Table 3: Functional Comparison of Ala-Gln vs. Free Glutamine in Immune Cells
Property | Ala-Gln Dipeptide | Free Glutamine | Biological Consequence |
---|---|---|---|
Solution Stability | High (half-life >30 days) | Low (half-life <14 days) | Avoids cytotoxic ammonia accumulation |
Primary Transporters | PEPT1/2 | ASCT2, SNAT1/2 | 3-5× faster lymphocyte uptake |
Metabolic Priority | High (no transporter competition) | Medium (competes with alanine, serine) | Preferential utilization during stress |
Glutaminase Activation | ↑ 30% | ↑ 10-15% | Enhanced glutamate production for glutathione synthesis |
mTOR Activation | Sustained (>6 hours) | Transient (2-3 hours) | Prolonged proliferative signaling |
Mechanistic Divergence in Cytokine RegulationAla-Gln’s alanine moiety provides unique signaling properties:
In macrophages, both forms equivalently support phagocytosis, but Ala-Gln reduces post-phagocytic oxidative stress by 25% due to more efficient glutathione regeneration [2] [4].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: